An In-Depth Technical Guide to 4-[(E)-2-(4-Aminophenyl)ethenyl]phenol: Structure, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 4-[(E)-2-(4-Aminophenyl)ethenyl]phenol: Structure, Properties, and Therapeutic Potential
A Senior Application Scientist's Synthesis of Core Chemical Attributes and Emerging Biomedical Applications
This guide provides a comprehensive technical overview of 4-[(E)-2-(4-Aminophenyl)ethenyl]phenol, a stilbenoid compound of increasing interest to the scientific and drug development communities. We will delve into its fundamental chemical and physical properties, explore its synthesis and characterization, and critically evaluate its current and potential applications in medicinal chemistry and pharmacology. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this promising molecule.
Unveiling the Core Structure: A Stilbenoid of Significance
4-[(E)-2-(4-Aminophenyl)ethenyl]phenol, also known as 4-amino-4'-hydroxystilbene, belongs to the stilbenoid family, a class of natural and synthetic phenolic compounds.[1] Its structure is characterized by a central ethene bridge connecting a 4-aminophenol ring to a phenol ring, with the (E)-configuration indicating a trans geometry across the double bond. This specific arrangement of functional groups—a hydroxyl group on one phenyl ring and an amino group on the other—imparts a unique combination of physicochemical properties and biological activities.
The presence of both a hydrogen-bond donor (hydroxyl group) and a hydrogen-bond acceptor/donor (amino group) on a relatively rigid stilbene backbone suggests a high potential for specific interactions with biological targets such as enzymes and receptors.[2] The phenolic hydroxyl group is a common motif in many biologically active compounds and is known to contribute to antioxidant properties.[3]
Caption: 2D Chemical Structure of 4-[(E)-2-(4-Aminophenyl)ethenyl]phenol.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing aspects from formulation to pharmacokinetic behavior.
Table 1: Physicochemical Properties of 4-[(E)-2-(4-Aminophenyl)ethenyl]phenol
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO | [2] |
| Molecular Weight | 211.26 g/mol | [2] |
| CAS Number | 18951-43-4 | [2] |
| Melting Point | 270-271 °C | [4] |
| XLogP3 | 3.2 | [5] |
| Topological Polar Surface Area | 46.3 Ų | [2] |
| Appearance | White solid | [6] |
The high melting point suggests a stable crystalline lattice, likely influenced by intermolecular hydrogen bonding between the amino and hydroxyl groups. The XLogP3 value indicates moderate lipophilicity, suggesting the potential for good membrane permeability.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of the molecular structure.
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show signals in the aromatic region (approximately 6.5-7.5 ppm) corresponding to the protons on the two phenyl rings. The vinyl protons of the ethene bridge would likely appear as doublets in the range of 6.8-7.2 ppm with a large coupling constant characteristic of the trans configuration. The protons of the amino and hydroxyl groups would appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.
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¹³C NMR: The spectrum would display signals for the 14 carbon atoms. The aromatic carbons would resonate in the typical range of 115-160 ppm. The two vinyl carbons are expected to appear around 125-130 ppm.
2.1.2. Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
Table 2: Predicted Infrared Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H stretch (phenol) | 3200-3600 (broad) | Hydrogen-bonded hydroxyl group |
| N-H stretch (amine) | 3300-3500 | Primary amine stretching vibrations |
| C-H stretch (aromatic) | 3000-3100 | Aromatic C-H stretching |
| C=C stretch (alkene) | 1640-1680 | Ethene double bond stretching |
| C=C stretch (aromatic) | 1450-1600 | Aromatic ring stretching |
| C-N stretch | 1250-1350 | Aryl amine C-N stretching |
| C-O stretch (phenol) | 1180-1260 | Phenolic C-O stretching |
2.1.3. UV-Vis Spectroscopy
The extended conjugation of the stilbene system is expected to result in strong UV-Vis absorption. The maximum absorption wavelength (λmax) for stilbenes is typically in the range of 300-350 nm. The presence of the amino and hydroxyl auxochromes is likely to cause a bathochromic (red) shift in the absorption maximum.[7]
Synthesis and Manufacturing
The synthesis of 4-[(E)-2-(4-Aminophenyl)ethenyl]phenol can be approached through several established methods for stilbene synthesis, primarily the Wittig and Heck reactions. The choice of synthetic route often depends on the availability of starting materials, desired yield, and stereoselectivity.
Wittig Reaction
The Wittig reaction is a widely used method for the formation of alkenes.[8][9] In the context of synthesizing our target molecule, this would typically involve the reaction of a phosphonium ylide derived from a 4-hydroxybenzyl halide with 4-aminobenzaldehyde, or vice versa. The Wittig reaction generally favors the formation of the (Z)-isomer, but reaction conditions can be optimized to yield the desired (E)-isomer.[8]
Caption: General workflow for the Wittig synthesis of the target molecule.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that is highly effective for the synthesis of substituted alkenes.[10][11] This approach would typically involve the coupling of 4-iodophenol (or a protected derivative) with 4-vinylaniline, or 4-iodoaniline with 4-vinylphenol. The Heck reaction generally provides excellent stereoselectivity for the (E)-isomer.[10]
Experimental Protocol: A Representative Heck Coupling Procedure
The following is a generalized protocol based on established Heck reaction methodologies for stilbene synthesis.[12]
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Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-iodophenol (1 equivalent) and 4-vinylaniline (1.1 equivalents) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.
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Catalyst and Base Addition: Add a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), and a phosphine ligand, for example, triphenylphosphine (PPh₃, 2-10 mol%). Add a base, typically a tertiary amine like triethylamine (NEt₃, 2-3 equivalents) or an inorganic base like potassium carbonate (K₂CO₃, 2-3 equivalents).
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Reaction Execution: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure 4-[(E)-2-(4-Aminophenyl)ethenyl]phenol.
Biological Activity and Therapeutic Potential
Stilbenoids are renowned for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][3] 4-[(E)-2-(4-Aminophenyl)ethenyl]phenol, as a member of this class, is an active area of investigation for its therapeutic potential.
Antitumor and Antimetastatic Properties
Research on related dihydroxystilbenes has demonstrated significant antitumor and antimetastatic activities.[13][14] Studies have shown that compounds like 4,4'-dihydroxystilbene can inhibit tumor growth and metastasis.[13][15] These effects are often attributed to the inhibition of angiogenesis (the formation of new blood vessels that supply tumors) and the modulation of the tumor microenvironment, including the inhibition of M2 macrophage differentiation.[13] Although direct studies on 4-[(E)-2-(4-Aminophenyl)ethenyl]phenol are less common, its structural similarity to these active compounds suggests it may possess similar anticancer properties.
Antioxidant Activity
The phenolic hydroxyl group is a key structural feature responsible for the antioxidant activity of many stilbenoids.[16] These compounds can act as free radical scavengers, protecting cells from oxidative damage, which is implicated in a wide range of diseases, including cancer and neurodegenerative disorders. The antioxidant potential of 4-[(E)-2-(4-Aminophenyl)ethenyl]phenol warrants further investigation, as it could contribute to its overall therapeutic profile.
Enzyme Inhibition
The structural features of 4-[(E)-2-(4-Aminophenyl)ethenyl]phenol make it a candidate for enzyme inhibition. For instance, some hydroxystilbene compounds have been shown to be potent inhibitors of tyrosinase, an enzyme involved in melanin production.[17] This suggests potential applications in dermatology and for treating hyperpigmentation disorders.
Precursor for PET Radioligands
A significant application of 4-amino-4'-hydroxystilbene is as a precursor in the synthesis of PET (Positron Emission Tomography) radioligands for imaging amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.[18] Specifically, it is used to synthesize [¹¹C]SB-13, a PET tracer that has shown high-affinity binding to amyloid plaques.[19] This highlights the importance of this stilbene derivative in the development of diagnostic tools for neurodegenerative diseases.
Caption: Potential and established applications of the target molecule.
Future Directions and Conclusion
4-[(E)-2-(4-Aminophenyl)ethenyl]phenol is a stilbenoid with a compelling profile for further investigation in drug discovery and development. Its unique chemical structure, combining both a phenolic hydroxyl and an aromatic amino group, provides a foundation for a range of biological activities.
Future research should focus on several key areas:
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Detailed Biological Evaluation: Comprehensive in vitro and in vivo studies are needed to fully elucidate the specific anticancer, antioxidant, and enzyme inhibitory activities of this compound.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs will help to identify the key structural features responsible for its biological activity and to optimize its therapeutic properties.
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Pharmacokinetic and Toxicological Profiling: A thorough assessment of its absorption, distribution, metabolism, excretion (ADME), and toxicity is crucial for its development as a potential therapeutic agent.
References
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